molecular formula C12H21NO4 B12966403 tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Cat. No.: B12966403
M. Wt: 243.30 g/mol
InChI Key: AZVUIRLOAUPNHF-OPRDCNLKSA-N
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Description

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,2-b]pyridine core, followed by the introduction of the tert-butyl and hydroxy groups. Common reagents used in these reactions include tert-butyl alcohol, pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the furo[3,2-b]pyridine core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylpyridine: A simpler compound with a pyridine core and a tert-butyl group.

    tert-Butyl thiol: Contains a thiol group instead of a hydroxy group.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another tert-butyl derivative with different functional groups.

Uniqueness

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is unique due to its complex structure, which includes both a furo[3,2-b]pyridine core and a hydroxy group. This combination of features gives it distinct chemical and biological properties compared to simpler tert-butyl derivatives.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3aR,7R,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

AZVUIRLOAUPNHF-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@H]1CCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O

Origin of Product

United States

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